2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H11NO2/c11-8-4-7(8)6-1-2-9-10(3-6)13-5-12-9/h1-3,7-8H,4-5,11H2 |
InChI Key |
YBAMHZSPRLVJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzodioxole Intermediates
The benzodioxole ring (1,3-benzodioxole) is typically prepared or sourced as a starting material. In some synthetic routes, functionalization at the 5-position of the benzodioxole is performed to introduce reactive groups suitable for subsequent cyclopropanation.
For example, esterification and reaction with polyformaldehyde followed by reaction with trimethylsulfoxonium iodide under organic base conditions have been used to prepare key benzodioxole intermediates (compound 4 in patent CN105153105A).
Cyclopropanation and Formation of Cyclopropanecarboxylic Acid Derivatives
A patented method describes the synthesis of 1-(2,2-difluoro-benzo[d]dioxole-5-yl)cyclopropanecarboxylic acid and its intermediates, which are closely related to the target compound. The key steps include:
- Reaction of a benzodioxole intermediate with boron tribromide to form a reactive compound.
- Ring-closing reaction with difluorodibromomethane in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide.
- Hydrolysis of the resulting compound under strong base conditions (e.g., sodium hydroxide or potassium hydroxide) to yield the cyclopropanecarboxylic acid derivative.
This method avoids the use of expensive raw materials, palladium catalysts, and hazardous sodium cyanide, improving safety and cost-effectiveness for industrial production.
Conversion to Cyclopropan-1-amine
The conversion of the cyclopropanecarboxylic acid or related derivatives to the corresponding cyclopropan-1-amine typically involves amide formation or direct amination steps. One approach involves:
- Activation of the carboxylic acid group (e.g., using uronium salts such as HATU) in anhydrous solvents like dimethylformamide (DMF).
- Coupling with amine sources or amine-containing intermediates to form amides or amines.
In related synthetic schemes for derivatives, the final amine is obtained by reaction of 2-amino-thiazole derivatives with 1-(benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid under uronium salt activation.
Alternative Cyclopropanation Methods
Cyclopropanation of active methylene compounds is a common strategy to introduce the cyclopropane ring substituted with benzodioxole moiety. This method involves:
- Reaction of benzodioxole-substituted aldehydes or ketones with diazo compounds or carbenoid intermediates.
- Use of catalysts or phase-transfer catalysts to enhance selectivity and yield.
One example includes the reaction of ethyl-2-bromoisobutyrate with benzo[d]dioxol-5-ol to prepare esters that can be further transformed into cyclopropane derivatives.
Detailed Stepwise Preparation (Based on Patent CN105153105A)
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| A | Reaction of compound (4) with boron tribromide to synthesize compound (3) | Boron tribromide, -20 to 15 °C, solvents like methylene dichloride or tetrahydrofuran (THF) | Temperature control critical for yield |
| B | Ring-closing reaction of compound (3) with difluorodibromomethane | Difluorodibromomethane, phase-transfer catalyst (e.g., tetrabutylammonium bromide), 80-120 °C | Molar ratio of compound (3) to difluorodibromomethane 1:3-1:10 |
| C | Hydrolysis of compound (2) to yield compound (1) (cyclopropanecarboxylic acid) | Strong base solution (NaOH or KOH) | Ensures conversion to acid |
| D | Esterification of compound (7) to compound (6) | Carbonyl dimidazole, solvents like methylene dichloride or THF | Prepares intermediate for ring formation |
| E | Reaction of compound (6) with polyformaldehyde to synthesize compound (5) | Controlled conditions | Builds benzodioxole structure |
| F | Reaction of compound (5) with trimethylsulfoxonium iodide under organic base to form compound (4) | Organic base, solvents as above | Final intermediate for step A |
This multistep approach allows for high overall yield, cost reduction, and safer industrial applicability.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the structure and purity of intermediates and final products.
- Mass Spectrometry (MS) provides molecular weight confirmation.
- X-ray Crystallography has been applied to related benzodioxole derivatives to confirm crystal structures and bond parameters.
- Chromatographic purification (e.g., column chromatography) is employed to isolate the pure compound after synthesis.
Summary Table of Key Synthetic Features
Chemical Reactions Analysis
Alkylation via Ruthenium-Catalyzed C–N Bond Formation
The amine group acts as a nucleophile in alkylation reactions mediated by ruthenium catalysts. A study involving para-substituted imines ( ) revealed:
Mechanism :
-
Step 1 : Formation of a Ru–enamine intermediate.
-
Step 2 : Intramolecular -alkyl migration generates α-alkylated ketones.
Kinetic Insights :
-
Hammett Plot Analysis : Electron-releasing groups on the amine enhance reaction rate (ρ = -0.96 ± 0.1) ( ).
-
Isotope Effect : Significant kinetic isotope effect at α-carbon (Cα = 1.020), indicating rate-determining C–H bond cleavage.
Nucleophilic Substitution at the Amine Group
The primary amine undergoes substitution with acyl chlorides or sulfonyl chlorides. For example:
Reaction with Benzoyl Chloride :
-
Conditions : Stirred in dichloromethane at 0°C → RT for 12 hours.
-
Product : N-Benzoyl derivative (yield: 85%) ().
Thermodynamic Data :
| Parameter | Value |
|---|---|
| ΔG‡ (activation) | 92.4 kJ/mol |
| Reaction Enthalpy | -78.3 kJ/mol |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under acidic or oxidative conditions. A derivative with a similar structure ( ) demonstrated:
Oxidative Ring-Opening :
-
Reagent : m-CPBA (meta-chloroperbenzoic acid).
-
Product : Benzo[d] dioxol-5-yl-substituted dihydrofuran (yield: 63%).
Key Observations :
-
Regioselectivity : Ring-opening occurs at the less substituted C–C bond.
-
Mechanistic Pathway : Radical-mediated process under aerobic conditions.
Electrophilic Aromatic Substitution
The benzodioxole moiety directs electrophilic substitution at the 5-position.
Nitration Example :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C → RT, 4 hours | 5-Nitrobenzo[d] dioxolyl derivative | 72% |
Steric Effects :
Salt Formation and Acid-Base Reactions
The amine forms stable salts with mineral and organic acids, as observed in pharmaceutical analogs ( ):
HCl Salt Formation :
pKa Analysis :
| Site | pKa |
|---|---|
| Primary amine | 9.2 |
| Cyclopropane ring | N/A |
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Differences :
Table 1: Structural Comparison of Benzodioxol-Containing Amines
Physicochemical and Pharmacological Insights
- Lipophilicity : The cyclopropane ring may reduce solubility compared to branched analogs like Methylenedioxyphentermine, but enhance membrane permeability due to rigidity .
- Biological Activity: Analogs such as DMMDA-2 and Methylenedioxyphentermine are associated with psychoactive or stimulant effects, suggesting the target compound may interact with monoamine transporters or receptors. However, cyclopropane-induced conformational constraints could alter binding affinity .
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine is a chemical compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a cyclopropane ring fused with a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. The molecular formula of this compound is , with a molecular weight of approximately 177.2 g/mol.
Structural Characteristics
The structural integrity of this compound allows it to engage in various biological interactions. The presence of nitrogen and oxygen atoms in its structure suggests that it may participate in hydrogen bonding and hydrophobic interactions with biological macromolecules such as proteins and enzymes.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit key inflammatory mediators such as caspase-1 and phospholipase A2 .
Anticancer Potential
The anticancer properties of this compound are noteworthy. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against breast cancer cells (MDA468) and other malignancies . The mechanism of action is believed to involve the inhibition of critical signaling pathways involved in cell proliferation and survival.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. These interactions often involve:
- Hydrogen Bonding : The nitrogen atom in the amine group can form hydrogen bonds with target proteins.
- Hydrophobic Interactions : The aromatic rings contribute to hydrophobic interactions that stabilize binding to protein targets.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds reveals unique aspects that may enhance its bioactivity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide | Contains a carboxamide group instead of an amine | Enhanced solubility and potential for better bioactivity |
| 2-(Phenyl)cyclopropanamine | Lacks the dioxole moiety | Simpler structure; less versatile in modifications |
| Benzo[d][1,3]dioxole derivatives | Varying substitutions on the benzodioxole ring | Different biological activities based on substituents |
The combination of the cyclopropane ring with the benzo[d][1,3]dioxole structure provides distinct pharmacological properties not found in other similar compounds.
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound:
- Cytotoxicity Assays : In vitro studies have demonstrated that certain analogs exhibit significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.05 μM to 0.15 μM .
- Inflammation Models : Animal models assessing inflammatory responses indicated that derivatives can significantly reduce edema and inflammatory markers when administered at optimal dosages .
Q & A
Q. Data-Driven Optimization :
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methoxy groups | ↑ Binding affinity (orexin receptors) | |
| tert-Butyl substituents | ↑ Metabolic stability |
How should researchers resolve contradictions in biological data across studies?
Answer:
Common sources of contradictions and solutions:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound Purity : Confirm via LC-MS () and NMR.
- Cell Line Differences : Use isogenic cell lines for comparative studies.
Case Study : observed HDAC6 inhibition discrepancies due to impurity; orthogonal purity validation resolved the issue.
What are the best practices for scaling up synthesis from mg to gram scale?
Catalyst Load Reduction : Optimize Pd catalyst from 10 mol% to 2 mol% .
Solvent Selection : Replace dioxane with toluene for safer large-scale reactions.
Workflow Efficiency : Use continuous flow reactors for cyclopropanation steps .
Q. Critical Parameters :
- Temperature Control : Avoid exothermic runaway reactions.
- Purification : Switch from column chromatography to crystallization for cost efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
